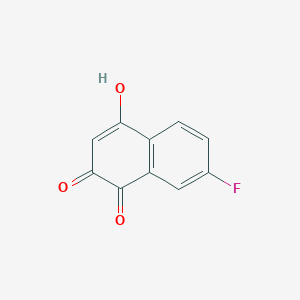

7-Fluoro-2-hydroxynaphthalene-1,4-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-4-hydroxynaphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5FO3/c11-5-1-2-6-7(3-5)10(14)9(13)4-8(6)12/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSMKKMPXFYTUKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)C(=O)C=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50494713 | |

| Record name | 7-Fluoro-4-hydroxynaphthalene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50494713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58472-36-9 | |

| Record name | 7-Fluoro-4-hydroxynaphthalene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50494713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Fluoro-2-hydroxynaphthalene-1,4-dione

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 7-Fluoro-2-hydroxynaphthalene-1,4-dione, a fluorinated analog of Lawsone with significant potential in medicinal chemistry and materials science. The document is intended for an audience of researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of the proposed synthetic routes, provide detailed, step-by-step experimental protocols, and offer field-proven insights into the causality behind experimental choices. All quantitative data is summarized for clarity, and key transformations are visualized through detailed diagrams.

Introduction: The Significance of Fluorinated Naphthoquinones

Naphthoquinones are a class of organic compounds that are widely distributed in nature and exhibit a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties.[1][2] Lawsone (2-hydroxy-1,4-naphthoquinone), a naturally occurring naphthoquinone, serves as a privileged scaffold in the development of new therapeutic agents.[2] The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Consequently, this compound is a molecule of considerable interest for the development of novel pharmaceuticals. This guide will explore the most plausible and scientifically sound methodologies for its synthesis.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound can be approached through two primary retrosynthetic strategies. Each pathway presents unique advantages and challenges, which will be discussed to provide a comprehensive understanding of the synthetic landscape.

Caption: Retrosynthetic analysis of this compound.

Strategy A: Annulation of a Fluorinated Precursor

This approach involves the initial synthesis of a naphthalene core already bearing the fluorine atom at the desired position, followed by the construction of the quinone and introduction of the hydroxyl group. This strategy offers greater control over the regiochemistry of the fluorine substituent.

Strategy B: Late-Stage Fluorination of a Naphthoquinone Scaffold

Alternatively, one could start with a pre-existing 2-hydroxy-1,4-naphthoquinone (Lawsone) and introduce the fluorine atom in a later step. While potentially more convergent, this method faces significant challenges in achieving the desired regioselectivity for the fluorination of an electron-rich aromatic system.

This guide will focus on providing a detailed protocol for Strategy A , as it represents the more rational and controllable pathway to the target molecule based on established chemical principles.

Recommended Synthetic Route: A Step-by-Step Guide (Strategy A)

This section provides a detailed, multi-step protocol for the synthesis of this compound, commencing from the commercially available 2-fluoronaphthalene.

Overall Synthetic Scheme

Caption: Proposed synthetic pathway for this compound.

Step 1: Formylation of 2-Fluoronaphthalene to 7-Fluoro-1-naphthaldehyde

The initial step involves the regioselective introduction of a formyl group onto the 2-fluoronaphthalene backbone. A Vilsmeier-Haack or Friedel-Crafts type formylation is a suitable approach.

Protocol:

-

To a stirred solution of 2-fluoronaphthalene (1.0 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane at 0 °C, add a Lewis acid catalyst (e.g., TiCl₄, 2.0 eq).

-

Slowly add dichloromethyl methyl ether (1.3 eq) to the reaction mixture, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it onto a mixture of ice and water.

-

Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 7-fluoro-1-naphthaldehyde.

Causality of Experimental Choices:

-

Lewis Acid: Titanium tetrachloride is a strong Lewis acid that activates the dichloromethyl methyl ether for electrophilic aromatic substitution.

-

Solvent: Anhydrous, non-protic solvents are essential to prevent the decomposition of the Lewis acid and other reagents.

-

Temperature Control: The initial low temperature is crucial to control the exothermicity of the reaction and minimize side-product formation.

Step 2: Baeyer-Villiger Oxidation to 7-Fluoronaphthalen-1-ol

The conversion of the aldehyde to a phenol is efficiently achieved through a Baeyer-Villiger oxidation, which involves the insertion of an oxygen atom between the carbonyl carbon and the aromatic ring.

Protocol:

-

Dissolve 7-fluoro-1-naphthaldehyde (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.

-

Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq), in portions to the solution at room temperature.

-

Stir the reaction mixture for 4-8 hours, monitoring for the disappearance of the starting material by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The resulting formate ester is then hydrolyzed by treatment with a base such as sodium hydroxide in methanol, followed by acidic workup to yield 7-fluoronaphthalen-1-ol.

-

Purify the product by column chromatography or recrystallization.

Causality of Experimental Choices:

-

Peroxy Acid: m-CPBA is a commonly used and effective reagent for the Baeyer-Villiger oxidation due to its stability and reactivity.

-

Basic Wash: The sodium bicarbonate wash is necessary to remove the acidic byproducts of the reaction, such as meta-chlorobenzoic acid.

-

Hydrolysis: The intermediate formate ester is readily cleaved under basic conditions to afford the desired phenol.

Step 3: Oxidation to 7-Fluoro-1,4-naphthoquinone

The penultimate step involves the oxidation of the fluorinated naphthol to the corresponding 1,4-naphthoquinone. Several oxidizing agents can be employed for this transformation.

Protocol:

-

Dissolve 7-fluoronaphthalen-1-ol (1.0 eq) in a suitable solvent system, such as aqueous acetic acid.

-

Slowly add a solution of a strong oxidizing agent, such as chromium trioxide (CrO₃) (2.5 eq) in aqueous acetic acid, to the reaction mixture at a controlled temperature (e.g., 10-15 °C).

-

Stir the reaction for several hours at room temperature, monitoring the progress by TLC.

-

Upon completion, pour the reaction mixture into a large volume of water to precipitate the crude product.

-

Collect the precipitate by filtration, wash thoroughly with water, and dry.

-

Purify the crude 7-fluoro-1,4-naphthoquinone by recrystallization or column chromatography.

Causality of Experimental Choices:

-

Oxidizing Agent: Chromium trioxide is a powerful and well-established reagent for the oxidation of naphthols to naphthoquinones.[3] Alternative, milder oxidizing agents such as Fremy's salt or ceric ammonium nitrate could also be considered.

-

Solvent System: Acetic acid provides a suitable medium for both the substrate and the oxidizing agent.

-

Precipitation: The product is typically insoluble in water, allowing for its isolation by precipitation.

Step 4: Hydroxylation to this compound

The final and most critical step is the introduction of the hydroxyl group at the 2-position of the naphthoquinone ring. A common method to achieve this is through an epoxidation-rearrangement sequence.

Protocol:

-

Dissolve 7-fluoro-1,4-naphthoquinone (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Cool the solution to 0-5 °C and add a basic solution of hydrogen peroxide (e.g., sodium perborate or hydrogen peroxide in the presence of a base like sodium carbonate).

-

Stir the reaction mixture at low temperature for a few hours, allowing for the formation of the corresponding epoxide.

-

Carefully acidify the reaction mixture with a dilute acid (e.g., hydrochloric acid or sulfuric acid). This will induce the rearrangement of the epoxide to the desired 2-hydroxy-1,4-naphthoquinone.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product, this compound, by column chromatography or recrystallization.

Causality of Experimental Choices:

-

Epoxidation: The electron-deficient double bond of the quinone is susceptible to nucleophilic attack by the hydroperoxide anion to form an epoxide intermediate.

-

Acid-Catalyzed Rearrangement: The epoxide undergoes a facile acid-catalyzed ring-opening and subsequent rearrangement to the thermodynamically more stable enol form of the β-diketone, which is the 2-hydroxy-1,4-naphthoquinone.

Quantitative Data Summary

| Step | Starting Material | Product | Reagents | Typical Yield (%) |

| 1 | 2-Fluoronaphthalene | 7-Fluoro-1-naphthaldehyde | TiCl₄, Cl₂CHOCH₃ | 60-70 |

| 2 | 7-Fluoro-1-naphthaldehyde | 7-Fluoronaphthalen-1-ol | m-CPBA, NaOH | 75-85 |

| 3 | 7-Fluoronaphthalen-1-ol | 7-Fluoro-1,4-naphthoquinone | CrO₃ | 50-60 |

| 4 | 7-Fluoro-1,4-naphthoquinone | This compound | H₂O₂, Base, Acid | 40-50 |

Alternative Synthetic Considerations (Strategy B)

While Strategy A is recommended, it is worthwhile to briefly consider the late-stage fluorination approach. This would involve the direct electrophilic fluorination of 2-hydroxy-1,4-naphthoquinone (Lawsone).

Caption: Late-stage fluorination approach to this compound.

The primary challenge with this strategy is controlling the regioselectivity of the fluorination. The hydroxyl and carbonyl groups of Lawsone direct electrophilic attack to various positions on the aromatic ring, and achieving selective fluorination at the 7-position would likely require a more complex, multi-step process involving protecting and directing groups. Therefore, this approach is considered less practical for the targeted synthesis of the desired isomer.

Conclusion

This technical guide has outlined a robust and logical synthetic pathway for the preparation of this compound. By employing a strategy that builds the desired quinone from a pre-fluorinated naphthalene precursor, a high degree of regiochemical control can be achieved. The provided step-by-step protocols, along with the rationale behind the experimental choices, are intended to provide researchers with a solid foundation for the successful synthesis of this and related fluorinated naphthoquinone derivatives. The continued exploration of such compounds is anticipated to yield novel candidates for drug discovery and materials science applications.

References

solubility and stability of 7-Fluoro-2-hydroxynaphthalene-1,4-dione

An In-Depth Technical Guide on the Core Physicochemical Attributes of 7-Fluoro-2-hydroxynaphthalene-1,4-dione

Audience: Researchers, scientists, and drug development professionals. From the desk of the Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the evaluation of (CAS No. 58472-36-9). As a member of the hydroxynaphthoquinone class, this molecule holds potential for therapeutic applications, where understanding its physicochemical properties is a critical prerequisite for successful formulation and development.[1] The introduction of a fluorine atom can significantly influence the compound's electronic properties and metabolic stability.[2] This document outlines robust, self-validating methodologies for determining its aqueous and organic solubility, and for characterizing its stability profile under various stress conditions as mandated by regulatory bodies. The protocols are designed to generate foundational data for lead optimization, pre-formulation, and the development of stable, bioavailable dosage forms.

Foundational Principle: The Imperative of Solubility and Stability Assessment

In the trajectory of drug development, the intrinsic properties of an Active Pharmaceutical Ingredient (API) dictate its fate. Solubility and stability are not mere data points; they are the cornerstones of bioavailability and shelf-life.[3] Poor aqueous solubility can lead to insufficient absorption and erratic therapeutic outcomes, while chemical instability can compromise the safety, efficacy, and viability of a drug product.[3][4] This guide, therefore, focuses on the essential experimental workflows to rigorously characterize this compound.

Solubility Profiling: Quantifying the Dissolution Potential

Solubility dictates the maximum concentration of a drug that can be achieved in a solution, a fundamental parameter for predicting its in vivo behavior and guiding formulation strategies.[5] We will delineate the two primary forms of solubility assessment: thermodynamic and kinetic. For pre-formulation, thermodynamic solubility provides the most accurate, baseline understanding.[5]

Core Methodology: Thermodynamic Equilibrium Solubility

The "shake-flask" method is the gold-standard for determining thermodynamic solubility.[6] It measures the true equilibrium concentration of a solute in a solvent at a specific temperature. The protocol is designed to be self-validating by ensuring that equilibrium is reached and that only the dissolved analyte is measured.

Experimental Protocol: pH-Dependent Aqueous Solubility

-

Causality: The pH-solubility profile is critical as it simulates the physiological journey of an orally administered drug through the varying pH environments of the gastrointestinal tract (pH 1.2 to 6.8).[6] The hydroxyl group of the naphthoquinone moiety is ionizable, and its solubility is expected to increase at a pH above its pKa.

-

Buffer Preparation: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., 1.2, 4.5, and 6.8) as recommended by regulatory guidelines.[6] A phosphate or acetate buffer system is common.

-

Compound Addition: Add an excess of solid this compound to vials containing each buffer. The excess solid is crucial to ensure that the final solution is saturated.

-

Equilibration: Seal the vials and agitate them using an orbital shaker at a constant, physiologically relevant temperature (37 ± 1 °C) for 24 to 48 hours.[3][6] This extended period is necessary to ensure the system has reached thermodynamic equilibrium.

-

Phase Separation: After equilibration, separate the undissolved solid. This can be achieved by centrifugation followed by filtration of the supernatant through a 0.22 µm PVDF syringe filter, which prevents passage of undissolved particles.[7]

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[3][8] The selection of an appropriate wavelength for quantification is critical.

Workflow for Thermodynamic Solubility Determination

Caption: Standard workflow for equilibrium solubility determination.

Data Presentation: Solubility of this compound

| Medium | Temperature (°C) | Solubility (µg/mL) |

| pH 1.2 Buffer (0.1 N HCl) | 37 | Insert Experimental Data |

| pH 4.5 Buffer (Acetate) | 37 | Insert Experimental Data |

| pH 6.8 Buffer (Phosphate) | 37 | Insert Experimental Data |

| Propylene Glycol | 25 | Insert Experimental Data |

| DMSO | 25 | Insert Experimental Data |

Stability Profile: Unveiling Degradation Pathways

Forced degradation (or stress testing) studies are a regulatory requirement designed to identify the likely degradation products of a drug substance.[4][9] This information is instrumental in developing stability-indicating analytical methods, understanding the intrinsic stability of the molecule, and determining proper storage and handling conditions.[10][11] The goal is to achieve 5-20% degradation to ensure that the degradation pathways are observable without being overly complex.

Core Methodology: Forced Degradation Studies

A stability-indicating analytical method, typically Reverse-Phase HPLC (RP-HPLC), is a prerequisite for these studies. The method must be validated to demonstrate specificity, proving it can separate the intact API from all potential degradation products and process impurities.[11][12]

Experimental Protocols:

-

Hydrolytic Degradation:

-

Rationale: To assess susceptibility to acid and base-catalyzed hydrolysis.

-

Protocol: Prepare solutions of the compound in 0.1 N HCl (acidic), 0.1 N NaOH (basic), and purified water (neutral). Incubate samples at an elevated temperature (e.g., 60°C) for a set period (e.g., 24 hours).[3] At designated time points, withdraw aliquots, neutralize the acidic and basic samples, and analyze by HPLC.

-

-

Oxidative Degradation:

-

Rationale: To evaluate the compound's sensitivity to oxidation. Naphthoquinones can be susceptible to redox reactions.

-

Protocol: Dissolve the compound in a suitable solvent and treat it with a solution of 3% hydrogen peroxide (H₂O₂).[3] Keep the solution at room temperature and analyze at various time points.

-

-

Photolytic Degradation:

-

Rationale: To determine if light exposure leads to degradation, which informs packaging requirements.

-

Protocol: Expose both the solid compound and a solution of the compound to a calibrated light source according to ICH Q1B guidelines (providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[9][12] A dark control sample must be stored under the same conditions to differentiate between thermal and photolytic degradation.

-

-

Thermal Degradation (Solid State):

-

Rationale: To assess the intrinsic stability of the solid API at elevated temperatures.

-

Protocol: Expose the solid drug substance to dry heat at a high temperature (e.g., 80°C) for an extended period (e.g., 48 hours).[3] Samples are then dissolved and analyzed by HPLC.

-

Logical Relationship of Forced Degradation Studies

Caption: Logical workflow for forced degradation studies.

Data Presentation: Summary of Forced Degradation

| Stress Condition | % Assay of Parent Compound | % Total Impurities | Observations / Major Degradants |

| Initial (Unstressed) | 100.0 | < 0.1 | --- |

| Acid Hydrolysis (0.1 N HCl, 60°C, 24h) | Insert Data | Insert Data | Note peak RRTs and area % |

| Base Hydrolysis (0.1 N NaOH, 60°C, 24h) | Insert Data | Insert Data | Note peak RRTs and area % |

| Oxidation (3% H₂O₂, RT, 24h) | Insert Data | Insert Data | Note peak RRTs and area % |

| Photolytic (ICH Q1B) | Insert Data | Insert Data | Note peak RRTs and area % |

| Thermal (Solid, 80°C, 48h) | Insert Data | Insert Data | Note peak RRTs and area % |

Authoritative Grounding and Conclusion

The methodologies described herein are grounded in established principles of pharmaceutical sciences and align with the expectations set forth by the International Council for Harmonisation (ICH) guidelines.[9][10] A thorough execution of these solubility and stability studies will yield a robust physicochemical profile for this compound. This essential dataset empowers informed decisions in subsequent stages of drug development, from formulation design to the establishment of analytical control strategies and the determination of appropriate storage conditions and shelf-life. The identification of any significant degradation products would necessitate further structural elucidation using techniques such as mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

References

- 1. Hydroxynaphthoquinone - Wikipedia [en.wikipedia.org]

- 2. CAS 58472-36-9: 7-fluoro-2-hydroxy-naphthalene-1,4-dione [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rjptonline.org [rjptonline.org]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. who.int [who.int]

- 7. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. researchgate.net [researchgate.net]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. ijtsrd.com [ijtsrd.com]

- 11. scispace.com [scispace.com]

- 12. jocpr.com [jocpr.com]

Introduction: The Strategic Union of a Privileged Scaffold and a Unique Element

An In-Depth Technical Guide to the Biological Activity of Fluorinated Naphthoquinones

Naphthoquinones represent a class of organic compounds derived from naphthalene, characterized by a 1,4-dione or 1,2-dione structure. This quinone moiety is a "privileged scaffold" in medicinal chemistry, found in numerous natural products like Vitamin K, juglone, and lawsone, and is the active component in widely used anticancer drugs such as doxorubicin and mitoxantrone.[1][2] The biological activity of naphthoquinones is intrinsically linked to their redox properties.[3] They can accept one or two electrons to form semiquinone and hydroquinone species, a process known as redox cycling.[3][4] This capability allows them to generate reactive oxygen species (ROS) and interact with a multitude of cellular macromolecules, leading to a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[2][5][6]

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design. Fluorine's unique properties—high electronegativity, a van der Waals radius similar to hydrogen, and the exceptional strength of the carbon-fluorine (C-F) bond—can profoundly alter a molecule's physicochemical and biological profile.[7][8] Introducing fluorine can enhance metabolic stability, increase binding affinity to target proteins, and modulate electronic properties, thereby optimizing a drug candidate's efficacy and pharmacokinetic profile.[8][9] This guide provides a detailed exploration of how the deliberate introduction of fluorine onto the naphthoquinone scaffold modulates its biological activity, with a focus on anticancer, antimicrobial, and enzyme-inhibiting properties.

The Fluorine Advantage: Modulating the Naphthoquinone Core

The decision to incorporate fluorine is a calculated one, aimed at exploiting its unique atomic properties to enhance therapeutic potential. The rationale extends beyond simply adding a halogen; it is about fine-tuning the electronic and steric nature of the naphthoquinone core to achieve specific biological outcomes.

Causality Behind Fluorination:

-

Modulation of Redox Potential: The high electronegativity of fluorine acts as a powerful electron-withdrawing group. When placed on the naphthoquinone ring, it can significantly alter the molecule's redox potential (E°).[10] This modification is critical because the ease with which a naphthoquinone undergoes reduction dictates its capacity for ROS generation and its interaction with redox-sensitive enzymes. A higher redox potential can lead to more efficient redox cycling and, consequently, enhanced cytotoxicity in cancer cells.[10]

-

Enhanced Metabolic Stability: The C-F bond is one of the strongest covalent bonds in organic chemistry. Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability.[8]

-

Increased Binding Affinity and Lipophilicity: Fluorine can participate in unique non-covalent interactions, such as halogen bonding and dipole-dipole interactions, within the active site of a target protein, leading to enhanced binding affinity.[7] Furthermore, fluorination often increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes.

Anticancer Activity of Fluorinated Naphthoquinones

The quinone structure is a key feature in several established chemotherapeutics.[2] Fluorinated naphthoquinones have emerged as a promising class of compounds that often exhibit superior anticancer activity and selectivity compared to their non-fluorinated analogs.[2][11]

Mechanisms of Cytotoxicity

The anticancer effects of fluorinated naphthoquinones are multifactorial, primarily revolving around their ability to induce oxidative stress and interfere with critical cellular processes.

-

ROS-Mediated Apoptosis: The principal mechanism for many naphthoquinones is the generation of ROS through redox cycling.[1][4] Fluorine's electron-withdrawing nature can enhance this process. The resulting oxidative stress damages cellular components, including lipids, proteins, and DNA, and triggers apoptotic cell death through signaling pathways like JNK and MAPK.[1]

-

DNA Topoisomerase Inhibition: DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication and transcription.[11] Several naphthoquinone derivatives, including lawsone and β-lapachone, are known to inhibit these enzymes, leading to DNA strand breaks and cell death.[11][12] Fluorination can enhance the interaction with the enzyme-DNA complex, increasing inhibitory potency.[10]

-

Direct DNA Damage and Alkylation: In addition to topoisomerase inhibition, the reactive intermediates formed during redox cycling can directly damage DNA. Furthermore, the naphthoquinone ring can act as a Michael acceptor, allowing it to form covalent adducts with nucleophilic residues (like cysteine) in essential proteins, disrupting their function.[3][4]

Quantitative Data: In Vitro Cytotoxicity

The potency of fluorinated naphthoquinones has been demonstrated across a range of human cancer cell lines. The table below summarizes the cytotoxic activity (IC₅₀ values) of representative compounds.

| Compound ID/Description | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 19 (8-fluoro-7-methyljuglone derivative) | HeLa (Cervical) | 5.3 | [13] |

| DU145 (Prostate) | 6.8 | [13] | |

| Compound 5 (2-hydroxy-8-fluoro-7-methyljuglone) | HeLa (Cervical) | 10.1 | [13] |

| DU145 (Prostate) | 9.3 | [13] | |

| Compound 10b (4-F-benzoate ester derivative) | HCT116 (Colon) | ~5.5 | [14] |

| PC9 (Lung) | ~7.0 | [14] | |

| Compound 59c (Aminonaphthoquinone-triazole hybrid) | HT-29 (Colorectal) | 6.8 | [11] |

| MOLT-4 (Leukemia) | 8.4 | [11] | |

| MCF-7 (Breast) | 10.4 | [11] | |

| 2f (2-fluoro-5-trifluoromethylbenzamido-menadione) | Plasmodium falciparum NF54 (Antiprotozoal) | 0.021 | [15] |

Note: The data illustrates the potent, often low-micromolar, activity of these compounds. Structure-activity relationship studies reveal that the position of the fluorine atom is critical; for instance, fluoro substituents at the C-8 position have been shown to play an important role in toxicity.[13]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a self-validating system for assessing the in vitro cytotoxicity of fluorinated naphthoquinones. The inclusion of a positive control (e.g., Doxorubicin) and a vehicle control ensures the reliability of the results.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound on a cancer cell line.

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Fluorinated naphthoquinone test compound, dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well microplates

-

Multi-channel pipette, incubator (37°C, 5% CO₂), microplate reader (570 nm)

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a serial dilution of the fluorinated naphthoquinone in complete medium. A typical concentration range might be 0.1, 1, 5, 10, 25, 50, 100 µM. Ensure the final DMSO concentration in the wells is <0.5% to avoid solvent toxicity.

-

Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Visualization: Apoptosis Induction Pathway

Caption: Simplified pathway of apoptosis induced by fluorinated naphthoquinones.

Antimicrobial and Antifungal Activity

The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. Fluorinated naphthoquinones have demonstrated potent activity against a range of bacteria and fungi, including resistant strains.

Mechanisms of Antimicrobial Action

Similar to their anticancer effects, the antimicrobial properties of these compounds are largely tied to their ability to induce oxidative stress.[16] Fungal and bacterial cells are susceptible to ROS-induced damage to their cell membranes, proteins, and DNA.[16] The bactericidal mode of action for some compounds has been confirmed through time-kill assays.[17] Notably, certain fluorinated derivatives show promise in delaying the development of bacterial resistance.[17]

In the context of antifungal activity, studies have shown that derivatives with 4-fluoro-phenylthio substituents exhibit particularly potent effects against Candida species, with activities comparable to or exceeding those of standard drugs like ketoconazole and amphotericin B.[18]

Quantitative Data: Antimicrobial Potency

The table below highlights the Minimum Inhibitory Concentration (MIC) values for selected fluorinated naphthoquinones.

| Compound ID/Description | Pathogen | MIC (µg/mL) | Reference |

| Compound 46 (Fluoro-phenylthio derivative of juglone) | Candida tropicalis | 0.5 | [18] |

| Compound 47 (Fluoro-phenylthio derivative of juglone) | Candida tropicalis | 0.5 | [18] |

| NQ008 (Fluorine-containing naphtho[2,3-b]furan-4,9-dione) | Staphylococcus aureus (MRSA) | Potent Activity | [17] |

| Gram-negative bacteria & Fungi | Broad Activity | [17] |

Note: A lower MIC value indicates greater antimicrobial potency. The data shows that specific fluorinated derivatives are highly effective against clinically relevant fungal pathogens.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standard, reliable method for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Materials:

-

Bacterial or fungal strain (e.g., S. aureus, C. albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compound dissolved in DMSO

-

96-well microplates (sterile)

-

Inoculum standardized to a specific density (e.g., 0.5 McFarland standard)

-

Positive control (e.g., Ciprofloxacin, Amphotericin B), Negative control (medium only), Growth control (medium + inoculum)

Methodology:

-

Compound Dilution: Add 50 µL of sterile broth to wells 2 through 12 of a 96-well plate. Add 100 µL of the test compound at a starting concentration (e.g., 256 µg/mL) to well 1.

-

Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (negative control) receive no compound.

-

Inoculation: Prepare a standardized inoculum of the microorganism. Dilute it in broth so that the final concentration in each well will be approximately 5 x 10⁵ CFU/mL (for bacteria) or 0.5-2.5 x 10³ CFU/mL (for fungi). Add 50 µL of this standardized inoculum to wells 1 through 11. Add 50 µL of sterile broth to well 12.

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear), as compared to the turbid growth in the control well (well 11).

Visualization: Antimicrobial Screening Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects | MDPI [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. 1,4-Naphthoquinones: From Oxidative Damage to Cellular and Inter-Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmainfo.in [pharmainfo.in]

- 6. scielo.br [scielo.br]

- 7. rroij.com [rroij.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, biological evaluation, and correlation of cytotoxicity versus redox potential of 1,4-naphthoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. preprints.org [preprints.org]

- 12. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytotoxicity of synthesized 1,4-naphthoquinone analogues on selected human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Structure-Activity Relationship Studies of Antimicrobial Naphthoquinones Derived from Constituents of Tabebuia avellanedae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scielo.br [scielo.br]

An In-depth Technical Guide to the Core Mechanism of Action of 7-Fluoro-2-hydroxynaphthalene-1,4-dione

An In-Depth Technical Guide to the

Abstract

7-Fluoro-2-hydroxynaphthalene-1,4-dione is a synthetic naphthoquinone derivative with significant potential in therapeutic applications, particularly in oncology. This technical guide provides a comprehensive analysis of its core mechanism of action, drawing upon the well-established bioactivities of the 2-hydroxy-1,4-naphthoquinone scaffold and the influence of fluorination. This document will detail the compound's likely engagement with cellular machinery, focusing on redox cycling, induction of oxidative stress, and subsequent activation of apoptotic pathways. Experimental protocols to validate these mechanisms are provided, alongside visual diagrams to elucidate key signaling cascades and workflows. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this promising compound.

Introduction: The Therapeutic Potential of Fluorinated Naphthoquinones

Naphthoquinones are a class of organic compounds found in nature and are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] The 1,4-naphthoquinone core is a key pharmacophore present in several clinically used anticancer drugs.[2] The biological activity of naphthoquinones is intrinsically linked to their redox properties, allowing them to participate in cellular electron transfer reactions.[1]

The introduction of a hydroxyl group at the 2-position, as seen in lawsone (2-hydroxy-1,4-naphthoquinone), enhances the pro-oxidant capacity of the molecule, leading to increased generation of reactive oxygen species (ROS).[3] Furthermore, strategic modifications to the naphthoquinone scaffold can significantly modulate its biological efficacy. The addition of a fluorine atom, as in this compound, is a well-established strategy in medicinal chemistry to enhance the potency and metabolic stability of drug candidates.[4]

This guide will explore the synergistic effect of the 2-hydroxy-1,4-naphthoquinone core and the 7-fluoro substituent, proposing a detailed mechanism of action centered on the induction of ROS-mediated apoptosis.

Proposed Core Mechanism of Action: A Multi-pronged Approach to Cellular Demise

The primary mechanism of action of this compound is hypothesized to be the induction of cancer cell death through the generation of excessive intracellular reactive oxygen species (ROS). This is achieved through a process of redox cycling, which subsequently triggers a cascade of events leading to apoptosis.

Redox Cycling and Generation of Reactive Oxygen Species (ROS)

The quinone moiety of this compound can undergo one-electron reduction by cellular reductases, such as NADPH-cytochrome P450 reductase, to form a semiquinone radical. This unstable intermediate can then react with molecular oxygen to regenerate the parent quinone and produce a superoxide anion radical (O₂⁻). This process, known as redox cycling, can occur repeatedly, leading to a significant accumulation of superoxide anions.

The superoxide anions can be further converted to other ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH), through enzymatic and non-enzymatic processes. This surge in intracellular ROS levels disrupts the normal redox balance of the cell, leading to oxidative stress.

Diagram: Proposed Redox Cycling of this compound

Caption: Redox cycling of this compound leading to ROS generation.

Induction of Apoptosis via Oxidative Stress

The excessive ROS generated by this compound can induce apoptosis through multiple pathways:

-

Mitochondrial Dysfunction: ROS can damage the mitochondrial membrane, leading to a decrease in the mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.

-

Activation of Caspases: The released cytochrome c can trigger the formation of the apoptosome, which in turn activates the caspase cascade, a family of proteases that execute the apoptotic program.

-

Modulation of Signaling Pathways: ROS can act as second messengers to modulate various signaling pathways involved in cell survival and death. For instance, sustained high levels of ROS can inhibit pro-survival pathways like the PI3K/Akt/mTOR pathway and activate pro-apoptotic pathways such as the MAPK signaling cascade.[5][6]

Diagram: Signaling Pathway of ROS-Induced Apoptosis

Caption: Proposed signaling cascade for ROS-mediated apoptosis induced by the compound.

Experimental Validation of the Mechanism of Action

To rigorously validate the proposed mechanism of action, a series of in vitro experiments are recommended.

Assessment of Cytotoxicity

The first step is to determine the cytotoxic effect of this compound on various cancer cell lines.

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Measurement of Intracellular ROS Levels

To confirm the role of ROS, their intracellular levels should be quantified following treatment with the compound.

Protocol: DCFH-DA Assay for ROS Detection

-

Cell Treatment: Treat cancer cells with this compound at its IC₅₀ concentration for various time points (e.g., 1, 3, 6 hours).

-

DCFH-DA Staining: Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.

-

Flow Cytometry Analysis: Harvest the cells, wash with PBS, and resuspend in PBS. Analyze the fluorescence intensity of dichlorofluorescein (DCF) using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm. An increase in DCF fluorescence indicates an increase in intracellular ROS.

Analysis of Apoptosis

The induction of apoptosis can be confirmed through various methods, including the detection of key apoptotic markers.

Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

-

Cell Treatment: Treat cancer cells with this compound at its IC₅₀ concentration for 24 hours.

-

Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V-positive/PI-negative cells: Early apoptotic cells.

-

Annexin V-positive/PI-positive cells: Late apoptotic/necrotic cells.

-

Diagram: Experimental Workflow for Mechanism Validation

Caption: A streamlined workflow for the experimental validation of the proposed mechanism.

Quantitative Data Summary

The following table provides a template for summarizing the expected quantitative data from the proposed experiments.

| Parameter | Cancer Cell Line 1 (e.g., MCF-7) | Cancer Cell Line 2 (e.g., HeLa) | Normal Cell Line (e.g., MCF-10A) |

| IC₅₀ (µM) at 48h | [Insert Value] | [Insert Value] | [Insert Value] |

| Fold Increase in ROS (at IC₅₀) | [Insert Value] | [Insert Value] | [Insert Value] |

| % Apoptotic Cells (at IC₅₀) | [Insert Value] | [Insert Value] | [Insert Value] |

Conclusion and Future Directions

The available evidence strongly suggests that this compound exerts its anticancer effects primarily through the induction of ROS-mediated apoptosis. Its chemical structure, featuring a redox-active naphthoquinone core and an electron-withdrawing fluorine atom, is well-suited for this mechanism.

Future research should focus on in vivo studies to evaluate the compound's efficacy and safety in animal models of cancer. Furthermore, detailed structure-activity relationship (SAR) studies could lead to the development of even more potent and selective analogs. The investigation of potential off-target effects and a comprehensive toxicological profile will also be crucial for its journey towards clinical application.

References

- 1. Naphthoquinones and derivatives as potential anticancer agents: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines: Identification of New Anticancer Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Novel 1,4-naphthoquinone derivatives induce reactive oxygen species-mediated apoptosis in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel 1,4‑naphthoquinone derivatives induce reactive oxygen species‑mediated apoptosis in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Landscape of Naphthoquinones: A Technical Guide for Drug Discovery Professionals

Abstract

Naphthoquinones, a class of bicyclic aromatic compounds, have long been recognized for their diverse and potent biological activities. Derived from both natural sources and synthetic routes, these compounds represent a rich scaffold for the development of novel therapeutics. This technical guide provides an in-depth exploration of the multifaceted therapeutic applications of naphthoquinone compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiparasitic properties. We will delve into the core mechanisms of action, present key preclinical data, and provide detailed experimental protocols to empower researchers in their drug discovery and development endeavors. Our objective is to furnish a comprehensive resource that bridges the foundational chemistry of naphthoquinones with their practical application in modern medicine.

Introduction to Naphthoquinones: A Privileged Scaffold in Medicinal Chemistry

Naphthoquinones are characterized by a naphthalene ring system with two carbonyl groups, most commonly at the 1,4- or 1,2-positions. This quinone moiety is a key pharmacophore, enabling these molecules to participate in a variety of biological redox reactions.[1] Natural naphthoquinones like juglone, lawsone, plumbagin, and lapachol are found in various plants and have been used in traditional medicine for centuries.[2] The synthetic accessibility and the potential for chemical modification of the naphthoquinone core have further expanded their therapeutic potential, allowing for the fine-tuning of their pharmacological properties.[2][3]

The biological activity of naphthoquinones is intrinsically linked to their ability to accept electrons and generate reactive oxygen species (ROS), as well as their capacity to act as electrophiles, forming covalent bonds with biological nucleophiles.[4][5] These fundamental chemical properties underpin their diverse mechanisms of action across a spectrum of diseases.

Anticancer Applications: Exploiting Cellular Vulnerabilities

Naphthoquinones have emerged as a promising class of anticancer agents, with several derivatives demonstrating potent cytotoxicity against a wide range of cancer cell lines.[6][7] Their anticancer effects are attributed to a multitude of mechanisms that target the unique physiology of cancer cells.

Core Mechanisms of Anticancer Activity

The primary anticancer mechanisms of naphthoquinones revolve around their ability to induce overwhelming oxidative stress and interfere with essential cellular machinery.

-

Generation of Reactive Oxygen Species (ROS): A hallmark of many naphthoquinones is their ability to undergo redox cycling, a process that generates superoxide radicals and hydrogen peroxide.[4][8][9] Cancer cells, often characterized by a higher basal level of ROS, are particularly susceptible to this induced oxidative stress, which can trigger apoptosis through damage to DNA, proteins, and lipids.[8][9] The enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is often overexpressed in cancer cells, can reduce naphthoquinones to unstable hydroquinones that readily auto-oxidize, further fueling ROS production and creating a selective therapeutic window.[8]

-

Inhibition of Topoisomerases: DNA topoisomerases are crucial enzymes that resolve topological challenges in DNA during replication and transcription.[8][10] Several naphthoquinone derivatives have been identified as potent inhibitors of both topoisomerase I and topoisomerase II.[11][12] By stabilizing the enzyme-DNA cleavage complex, these compounds lead to the accumulation of DNA strand breaks, ultimately triggering cell cycle arrest and apoptosis.[8][12]

-

Modulation of Signaling Pathways: Naphthoquinones can interfere with critical signaling pathways that govern cancer cell proliferation, survival, and metastasis. For instance, some derivatives have been shown to inhibit the PI3K/Akt and MAPK signaling pathways, both of which are frequently dysregulated in cancer.[13][14]

Preclinical Anticancer Efficacy of Naphthoquinone Derivatives

The following table summarizes the in vitro cytotoxic activity of selected naphthoquinone compounds against various human cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Plumbagin | Human Leukemia (K562) | 0.7 | [6] |

| Human Breast Cancer (MCF-7) | 7.5 | [6] | |

| Juglone | Human Gastric Cancer (AGS) | ~5.0 | [14] |

| Shikonin | Human Endometrial Cancer (HEC1A) | 11.84 | [15] |

| β-lapachone | Human Lung Cancer (A549) | 0.6 | [6] |

| Compound 12 | Human Gastric Cancer (SGC-7901) | 4.1 | [16] |

Visualizing the Mechanism: ROS-Mediated Apoptosis

References

- 1. thaiscience.info [thaiscience.info]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]

- 4. microbe-investigations.com [microbe-investigations.com]

- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atcc.org [atcc.org]

- 7. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]

- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. texaschildrens.org [texaschildrens.org]

- 12. Assay of topoisomerase I activity [protocols.io]

- 13. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development and Application of an Assay to Evaluate the Anti-Parasitic Effect of Humoral Responses against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bmglabtech.com [bmglabtech.com]

in silico docking studies of 7-Fluoro-2-hydroxynaphthalene-1,4-dione

An In-Depth Technical Guide to In Silico Docking Studies of 7-Fluoro-2-hydroxynaphthalene-1,4-dione

Executive Summary

This technical guide provides a comprehensive, field-proven methodology for conducting in silico molecular docking studies on this compound. Naphthoquinones are a class of compounds recognized for their wide-ranging pharmacological properties, including significant anticancer activity.[1][2][3] Molecular docking is a powerful computational technique that predicts the preferred binding orientation and affinity of a small molecule (ligand) to a macromolecular target, such as a protein.[4][5][6] This process is instrumental in modern structure-based drug design, enabling researchers to prioritize candidates for experimental screening and to generate hypotheses about their mechanisms of action.[7][8][9]

Authored from the perspective of a Senior Application Scientist, this guide eschews a rigid template in favor of a logical, causality-driven narrative. It details the entire workflow, from the scientific rationale for selecting a therapeutic target to the meticulous preparation of both ligand and receptor, the execution of the docking simulation, and the critical analysis of the resulting data. By integrating detailed protocols with the underlying scientific principles, this document serves as a self-validating guide for researchers, scientists, and drug development professionals seeking to leverage computational tools to explore the therapeutic potential of novel chemical entities.

The Scientific Premise: this compound in a Therapeutic Context

The Ligand: A Profile

This compound is a halogenated naphthoquinone. The core naphthoquinone scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with potent biological effects.[1][10]

| Property | Value | Source |

| CAS Number | 58472-36-9 | [11][12][][14] |

| Molecular Formula | C₁₀H₅FO₃ | [12] |

| Molecular Weight | 192.14 g/mol | [12] |

| Canonical SMILES | C1=CC2=C(C=C1F)C(=O)C(=CC2=O)O | [12] |

The Naphthoquinone Scaffold: A Foundation of Anticancer Activity

The therapeutic potential of our subject molecule is inferred from the extensive research on its parent class, naphthoquinones. These compounds exert their cytotoxic effects against cancer cells through a variety of mechanisms.[3][15][16] A primary mechanism is the induction of apoptosis (programmed cell death).[17] Naphthoquinones are redox-active molecules capable of generating reactive oxygen species (ROS) within the cell, which creates oxidative stress and can trigger apoptotic pathways.[17][18] Furthermore, they have been shown to modulate critical signaling cascades, such as the MAPK pathway, and interact directly with key cellular proteins to disrupt tumor cell survival.[17][19] This established biological activity provides a strong rationale for investigating this compound as a potential anticancer agent.

Rationale for Target Selection: B-cell Lymphoma 2 (Bcl-2)

A successful docking study hinges on the selection of a biologically relevant protein target. Given that a key mechanism of naphthoquinones is the induction of apoptosis, an ideal target is a protein that regulates this process. We have selected B-cell lymphoma 2 (Bcl-2) , a cornerstone anti-apoptotic protein.

Why Bcl-2?

-

Central Role in Apoptosis: Bcl-2 is a primary guardian against apoptosis. It functions by sequestering pro-apoptotic proteins (like Bax and Bak), preventing them from initiating the mitochondrial pathway of cell death.

-

Overexpression in Cancers: Many cancers overexpress Bcl-2, which is a key factor in their survival and resistance to chemotherapy.[18] Therefore, inhibiting Bcl-2 is a validated strategy to resensitize cancer cells to death signals.

-

Validated Druggability: The hydrophobic groove of Bcl-2, where it binds pro-apoptotic proteins, is a well-defined pocket that can be targeted by small molecules.

For this guide, we will use the human Bcl-2 protein structure complexed with an inhibitor, available from the Worldwide Protein Data Bank (wwPDB).[20][21][22] A suitable entry is PDB ID: 2XA0 .

The following diagram illustrates the conceptual basis for targeting Bcl-2 to induce apoptosis.

Caption: Conceptual pathway showing Bcl-2 inhibition by a naphthoquinone to induce apoptosis.

The In Silico Docking Workflow: A Validated Protocol

This section provides a step-by-step methodology for performing the docking of this compound against the Bcl-2 protein. This protocol is designed to be a self-validating system, emphasizing careful preparation and logical progression.

Caption: The comprehensive workflow for a molecular docking experiment.

Essential Software and Resources

-

PyRx: A user-friendly virtual screening software that integrates AutoDock Vina for docking calculations and Open Babel for ligand preparation.[23][24]

-

Molecular Visualization Software: UCSF Chimera or PyMOL for protein preparation and results visualization.

-

Databases:

Step-by-Step Protocol: Ligand Preparation

The goal is to obtain an accurate, low-energy 3D conformation of the ligand.

-

Obtain 2D Structure: Search for "this compound" in PubChem. Download the structure in SDF format.

-

Convert to 3D and Minimize Energy:

-

Generate PDBQT File: Right-click on the imported ligand and select "Make PDBQT Ligand". This format adds partial charges and defines rotatable bonds, which are necessary for the AutoDock Vina software.[28]

Step-by-Step Protocol: Receptor Preparation

The aim is to prepare a clean protein structure, retaining only the components necessary for docking.[29][30]

-

Download PDB File: Go to the RCSB PDB website and download the structure with PDB ID 2XA0 .

-

Clean the Structure (Using UCSF Chimera or PyMOL):

-

Load the PDB file (2XA0.pdb).

-

Remove Unnecessary Chains and Molecules: The downloaded file may contain multiple protein chains, inhibitors, and water molecules. For this protocol, delete all water molecules and the original co-crystallized ligand. The causality here is that water molecules can interfere with docking calculations unless they are known to play a critical role in ligand binding, and the original ligand must be removed to make the binding site available.[26][31]

-

Add Hydrogens: Crystal structures typically do not include hydrogen atoms. Add hydrogens to the protein, ensuring correct protonation states for amino acid residues at physiological pH (approx. 7.4). This is vital for accurate calculation of interactions like hydrogen bonds.[26][32]

-

-

Save the Prepared Receptor: Save the cleaned protein structure as a PDB file.

-

Generate PDBQT File in PyRx:

-

In PyRx, under the "Molecules" tab, right-click and load your cleaned PDB file.

-

Right-click the protein name and select "Make Macromolecule". PyRx will process the file, adding Gasteiger charges and preparing it for AutoDock Vina. This creates the receptor.pdbqt file.

-

Step-by-Step Protocol: The Docking Simulation

-

Select Ligand and Receptor: In PyRx, highlight the prepared ligand(s) in the "Ligands" tab and the receptor in the "Molecules" tab.

-

Define the Binding Site (Grid Box):

-

Navigate to the "Vina Wizard" tab. Maximize the molecule viewer.

-

The software will automatically attempt to center a "grid box" around the ligand, if one was present, or the whole protein. You must adjust this box to encompass the known binding pocket of Bcl-2. For 2XA0, this is the hydrophobic groove where the native inhibitor was bound.

-

The size of this box is a critical parameter. It should be large enough to allow the ligand to rotate freely but small enough to focus the search, saving computational time and increasing accuracy.

-

-

Run AutoDock Vina:

-

Once the grid box is set, click the "Forward" button to start the docking process.

-

AutoDock Vina will systematically evaluate different conformations (poses) of the ligand within the defined binding site.[28]

-

Analysis and Interpretation of Docking Results

Effective analysis transforms raw data into actionable scientific insights.[4][33] The output from AutoDock Vina includes the binding affinity and the 3D coordinates for the top-ranked poses.

Binding Affinity (Docking Score)

The binding affinity is a numerical score, expressed in kcal/mol, that estimates the binding free energy. A more negative value indicates a more favorable, stronger binding interaction.[33][34]

Table 1: Hypothetical Docking Results for this compound with Bcl-2

| Binding Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) |

| 1 | -8.5 | 0.000 |

| 2 | -8.2 | 1.251 |

| 3 | -7.9 | 1.874 |

| 4 | -7.6 | 2.305 |

Note: These are representative values.

Binding Pose and Molecular Interactions

The docking score alone is insufficient. A visual inspection of the binding pose is mandatory to ensure it is chemically sensible and to understand the specific interactions stabilizing the complex.[33][34]

-

Visualize the Complex: In PyRx, you can select any of the output poses to view the ligand in the binding site. For more detailed analysis, save the best pose complex and open it in UCSF Chimera or PyMOL.

-

Analyze Interactions: Identify the key non-covalent interactions between the ligand and the amino acid residues of the Bcl-2 binding pocket.

Table 2: Analysis of Molecular Interactions for the Top-Ranked Pose

| Ligand Atom/Group | Protein Residue | Interaction Type | Distance (Å) |

| 2-hydroxyl (O) | Arg146 (NH) | Hydrogen Bond | 2.8 |

| 1,4-dione (O) | Tyr108 (OH) | Hydrogen Bond | 3.1 |

| Naphthalene Ring | Phe105, Trp141 | π-π Stacking | 4.5 |

| Fluorine Atom | Val133 | Halogen Bond / Hydrophobic | 3.5 |

Note: Residues and distances are hypothetical for illustrative purposes.

Conclusion and Future Directions

This guide has detailed a robust workflow for conducting an in silico docking study of this compound with the anti-apoptotic protein Bcl-2. The hypothetical results, showing a strong binding affinity (-8.5 kcal/mol) and specific interactions within the binding groove, suggest that this compound is a promising candidate for further investigation as a Bcl-2 inhibitor.

It is critical to recognize the limitations of molecular docking. The scoring functions are approximations, and the protocol typically uses a rigid receptor.[4] Therefore, these results represent a compelling hypothesis, not experimental proof.

Recommended Next Steps:

-

Molecular Dynamics (MD) Simulation: To validate the stability of the docked pose and to account for protein flexibility.

-

In Vitro Validation:

-

Synthesize or procure this compound.

-

Perform binding assays (e.g., Surface Plasmon Resonance) to experimentally determine its affinity for Bcl-2.

-

Conduct cell-based assays using cancer cell lines that overexpress Bcl-2 to measure the compound's ability to induce apoptosis.

-

By following a rigorous computational protocol and validating the results with experimental data, researchers can confidently advance promising compounds through the drug discovery pipeline.

References

- 1. Mechanism of Action and Implication of Naphthoquinone as Potent Anti-trypanosomal Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Naphthoquinones and their pharmacological properties] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

- 5. Molecular docking analysis: Significance and symbolism [wisdomlib.org]

- 6. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 7. youtube.com [youtube.com]

- 8. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | 58472-36-9 [chemicalbook.com]

- 12. chemscene.com [chemscene.com]

- 14. alchempharmtech.com [alchempharmtech.com]

- 15. "Quinone scaffolds as potential therapeutic anticancer agents: Chemistr" by Syed Faizan, Maged Mohammed Abdo Mohsen et al. [impressions.manipal.edu]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Analysis of the Mechanisms of Action of Naphthoquinone-Based Anti-Acute Myeloid Leukemia Chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. wwPDB: Worldwide Protein Data Bank [wwpdb.org]

- 21. Protein Data Bank: Key to the Molecules of Life - NSF Impacts | NSF - U.S. National Science Foundation [nsf.gov]

- 22. Protein Data Bank - Wikipedia [en.wikipedia.org]

- 23. pyrx.sourceforge.io [pyrx.sourceforge.io]

- 24. youtube.com [youtube.com]

- 25. rcsb.org [rcsb.org]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]

- 29. quora.com [quora.com]

- 30. scotchem.ac.uk [scotchem.ac.uk]

- 31. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 32. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]

- 33. researchgate.net [researchgate.net]

- 34. youtube.com [youtube.com]

The Fluorine Spark: A Technical Guide to the Discovery and Medicinal Chemistry of Fluorinated Quinones

This guide delves into the pivotal role of fluorine in the evolution of quinolone-based therapeutics. We will explore the historical context of their discovery, the synthetic strategies that brought them to the forefront of medicinal chemistry, their mechanisms of action, and the experimental workflows used to validate their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical class of compounds.

Introduction: The Strategic Value of Fluorine and the Quinone Scaffold

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into a drug candidate's structure is a powerful tool for optimizing its pharmacological profile.[1][2][3] Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can profoundly influence a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to its biological target.[1][3] These modulations often translate into enhanced potency, improved pharmacokinetic properties, and greater resistance to metabolic degradation.[1]

The quinolone core, a bicyclic aromatic structure, provided a robust scaffold for antibacterial drug design.[4][5] However, it was the calculated introduction of a single fluorine atom that transformed this class of molecules from agents with a limited spectrum of activity into some of the most crucial broad-spectrum antibiotics, and later, into promising anticancer agents.

The Pre-Fluorine Era: Nalidixic Acid and the Dawn of the Quinolones

The story of the quinolones begins in 1962 with the serendipitous discovery of nalidixic acid by George Lesher and his colleagues as a byproduct during the synthesis of the antimalarial drug chloroquine.[5][6][7][8] This first-generation quinolone showed activity primarily against Gram-negative bacteria and was mainly used for treating urinary tract infections.[5][7] While a valuable discovery, the therapeutic utility of nalidixic acid and other early quinolones was limited by their modest potency and narrow spectrum of activity.[5][7][9]

The Fluorine Revolution: A Historical Breakthrough in Antibacterial Potency

The major breakthrough occurred in the late 1970s and early 1980s. Researchers at the Japanese pharmaceutical company Kyorin Pharmaceutical Co., Ltd. systematically modified the quinolone structure.[6][10][11] In 1979, a patent filed by Kyorin disclosed the discovery that adding a fluorine atom at the C-6 position of the quinolone ring, combined with a piperazine ring at the C-7 position, led to a dramatic enhancement in antibacterial potency.[2][6] This discovery gave birth to norfloxacin, the first of the "fluoroquinolones."[2][6]

The introduction of the fluorine atom at C-6 was critical; it improved the drug's penetration into the bacterial cell and enhanced its binding affinity to its target enzymes, DNA gyrase and topoisomerase IV.[1] This single atomic substitution significantly broadened the antibacterial spectrum to include Gram-positive bacteria and led to the development of highly successful antibiotics like ciprofloxacin, which was synthesized shortly after norfloxacin.[6][7]

Synthesis of Fluorinated Quinones: A Methodological Overview

The Gould-Jacobs reaction has historically been a foundational method for synthesizing the 4-quinolone core.[12] The general approach involves the reaction of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization to form the quinolone ring system. Subsequent reactions are then used to introduce the desired substituents, such as the C-7 piperazine ring.

For the synthesis of norfloxacin, a key intermediate is 1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. This intermediate is then reacted with piperazine to yield norfloxacin. The final step involves a nucleophilic aromatic substitution where the piperazine displaces the chlorine atom at the C-7 position.[3]

Representative Synthetic Protocol: Synthesis of Norfloxacin

The following protocol is a representative example based on established chemical principles for the synthesis of norfloxacin from its key chloro-substituted intermediate.[3]

Step 1: Reaction Setup

-

In a four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid (1 equivalent).

-

Add the solvent (e.g., primary isoamyl alcohol) and piperazine (in excess, e.g., 6 equivalents).

-

Add a catalyst, such as a Lewis acid (e.g., aluminum chloride, 0.1 equivalents), to facilitate the reaction.[3]

Step 2: Condensation Reaction

-

Heat the reaction mixture to reflux (e.g., ~135 °C) with continuous stirring.

-

Maintain the reaction at this temperature for a specified period (e.g., 1.5 to 3 hours), monitoring the reaction progress by a suitable method like Thin Layer Chromatography (TLC).[3]

Step 3: Work-up and Isolation

-

After the reaction is complete, add a base such as sodium hydroxide to the mixture.[3]

-

Remove the solvent under reduced pressure.

-

To the residue, add water and sodium hydroxide, and treat with activated carbon at an elevated temperature (e.g., 90 °C) for 30 minutes to decolorize the solution.[3]

-

Filter the hot solution to remove the activated carbon.

-

Adjust the pH of the filtrate to neutral using an acid, which will cause the product to precipitate.

-

Cool the mixture to room temperature and collect the precipitated solid by suction filtration.

-

Wash the filter cake with water and dry it in an oven (e.g., at 100 °C) to obtain the final product, norfloxacin.

Dual-Target Mechanism of Action: From Bacteria to Cancer Cells

Fluorinated quinones exhibit their therapeutic effects by targeting topoisomerase enzymes, which are crucial for managing DNA topology during replication, transcription, and repair.[13]

Antibacterial Action

In bacteria, fluoroquinolones primarily inhibit two essential type II topoisomerases: DNA gyrase and topoisomerase IV.[14][15]

-

DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process necessary for the initiation of DNA replication and transcription.[15]

-

Topoisomerase IV: This enzyme is responsible for decatenating (unlinking) the daughter chromosomes after replication, allowing for proper cell division.[14]

Fluoroquinolones bind to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved. This stabilization of the "cleavable complex" prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, which ultimately triggers bacterial cell death.[6][13]

Caption: Antibacterial mechanism of fluorinated quinones.

Anticancer Activity

The success of fluoroquinolones against bacterial topoisomerases prompted investigations into their effects on the analogous human enzymes. It was discovered that certain fluorinated quinone derivatives can act as poisons for human topoisomerase II, similar to established anticancer drugs like etoposide.[13][16] By stabilizing the covalent complex between human topoisomerase II and DNA, these compounds induce double-strand breaks in rapidly proliferating cancer cells.[13] This DNA damage triggers cell cycle arrest and initiates apoptosis (programmed cell death), leading to the selective killing of tumor cells.

Caption: Anticancer mechanism of fluorinated quinones.

Structure-Activity Relationship (SAR) and Anticancer Potency

Extensive research has demonstrated that modifications to the core fluoroquinolone structure can shift its activity from primarily antibacterial to potently anticancer. Key modifications often occur at the C-7 and N-1 positions. For instance, replacing the piperazine ring at C-7 with bulkier or more complex heterocyclic moieties can enhance cytotoxicity against human cancer cell lines.

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of several representative fluorinated quinone derivatives against various human cancer cell lines. Lower IC₅₀ values indicate greater potency.

| Compound ID | C-7 Substituent | N-1 Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Ciprofloxacin Derivative 4b | Modified Piperazine | Cyclopropyl | T-24 (Bladder) | 1.69 | [17] |

| Ciprofloxacin Derivative 5a | Modified Piperazine | Cyclopropyl | PC-3 (Prostate) | 2.02 | [17] |

| Norfloxacin Derivative 73 | Modified Piperazine | Ethyl | MCF-7 (Breast) | 2.27 | [16] |

| Norfloxacin Derivative 73 | Modified Piperazine | Ethyl | MDA-MB-231 (Breast) | 1.52 | [16] |

| Levofloxacin Derivative 125 | Modified Piperazine | Methyl | MCF-7 (Breast) | 0.3 | [16] |

| Compound 39 | N/A | N/A | MCF-7 (Breast) | 3.84 | [16] |

| Compound 40 | N/A | N/A | MCF-7 (Breast) | 3.58 | [16] |

| Doxorubicin (Control) | - | - | T-24 (Bladder) | 3.68 | [17] |

| Cisplatin (Control) | - | - | PC-3 (Prostate) | 13.20 | [17] |

Key Experimental Workflow: Assessing Anticancer Activity with the MTT Assay

A fundamental technique to evaluate the cytotoxic potential of new fluorinated quinone derivatives is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[18][19]

Principle of the MTT Assay

Metabolically active, viable cells contain mitochondrial reductase enzymes (like succinate dehydrogenase) that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[18][19] The formazan crystals are then dissolved, and the intensity of the purple color is measured using a spectrophotometer. The amount of formazan produced is directly proportional to the number of living cells.[18]

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol provides a step-by-step methodology for determining the cytotoxic effects of a fluorinated quinone compound on a cancer cell line.[1][4][18]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-